molecular formula C5H4ClF2NO B2373246 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole CAS No. 2006920-94-9

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole

Cat. No.: B2373246
CAS No.: 2006920-94-9
M. Wt: 167.54
InChI Key: RJWMMMOVJGEOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both chloromethyl and difluoromethyl groups in this compound makes it particularly interesting for synthetic and medicinal chemistry.

Scientific Research Applications

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds such as difluoromethyl-1,3,4-oxadiazoles (dfmos) have been reported as potent and selective inhibitors of histone deacetylase 6 (hdac6) .

Mode of Action

Dfmos, which are structurally similar, act as mechanism-based and essentially irreversible hdac6 inhibitors . This suggests that 4-(Chloromethyl)-5-(difluoromethyl)oxazole might interact with its targets in a similar manner, leading to changes in the activity of the target proteins.

Result of Action

If it acts similarly to dfmos, it might lead to the inhibition of hdac6, potentially affecting gene expression and protein function .

Action Environment

The action of 4-(Chloromethyl)-5-(difluoromethyl)oxazole can be influenced by the reaction environment . For instance, the outcomes of reactions involving similar compounds were found to be restricted by the reaction environment . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

Future Directions

The future directions in the research of oxazole compounds involve the development of new and efficient methods for their synthesis, given their remarkable medicinal potential and ubiquitous prevalence in synthetic drugs . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor, which facilitates the formation of the oxazole ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Radical Initiators: Such as AIBN for difluoromethylation reactions.

    Oxidizing Agents: Like mCPBA for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and difluoromethylated derivatives.

Comparison with Similar Compounds

    4-(Chloromethyl)oxazole: Lacks the difluoromethyl group.

    5-(Difluoromethyl)oxazole: Lacks the chloromethyl group.

    4-(Bromomethyl)-5-(difluoromethyl)oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWMMMOVJGEOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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